![molecular formula C20H20N2O4S2 B2367515 2-((1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole CAS No. 2034386-81-5](/img/structure/B2367515.png)
2-((1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a biphenyl moiety with a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole typically involves multiple steps:
Formation of the Biphenyl Moiety: The biphenyl structure with a methoxy group can be synthesized through a Suzuki coupling reaction between 4-bromoanisole and phenylboronic acid.
Sulfonylation: The biphenyl compound is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Pyrrolidine Ring Formation: The sulfonylated biphenyl compound is reacted with a pyrrolidine derivative to form the pyrrolidine ring.
Thiazole Ring Formation: Finally, the compound is reacted with a thiazole derivative under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反应分析
Types of Reactions
2-((1-((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学研究应用
2-((1-((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: Its complex structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
作用机制
The mechanism of action of 2-((1-((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole involves its interaction with specific molecular targets. The biphenyl moiety may interact with hydrophobic pockets in proteins, while the sulfonyl and thiazole groups can form hydrogen bonds and other interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
4-Methoxy-1,1’-biphenyl: A simpler biphenyl compound with a methoxy group.
Pyrrolidine: A basic structure found in many bioactive compounds.
Thiazole: A heterocyclic compound commonly found in pharmaceuticals.
Uniqueness
2-((1-((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole is unique due to its combination of these structural elements, which confer specific chemical and biological properties not found in simpler analogs
属性
IUPAC Name |
2-[1-[4-(4-methoxyphenyl)phenyl]sulfonylpyrrolidin-3-yl]oxy-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-25-17-6-2-15(3-7-17)16-4-8-19(9-5-16)28(23,24)22-12-10-18(14-22)26-20-21-11-13-27-20/h2-9,11,13,18H,10,12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYKGUMWDNIMNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(C3)OC4=NC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2367432.png)

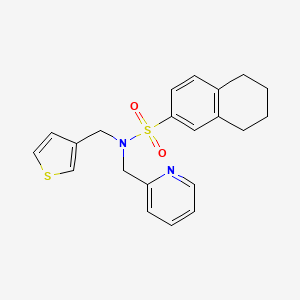


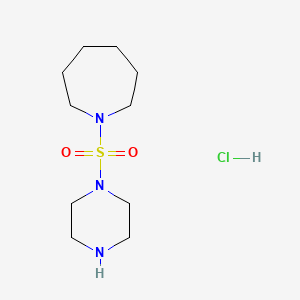
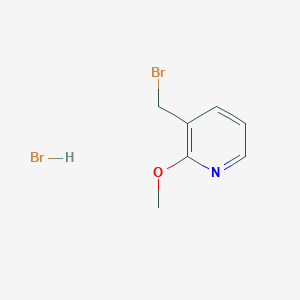
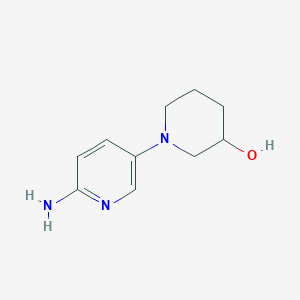
![(3Z)-1-(4-chlorobenzyl)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2367443.png)
![7-methoxy-2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2367444.png)
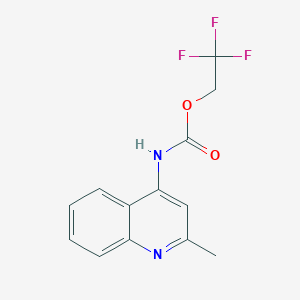
![2-chloro-N-{5-[(2,6-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2367449.png)
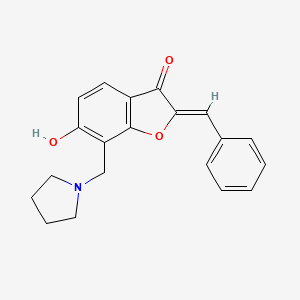
![N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2367455.png)
